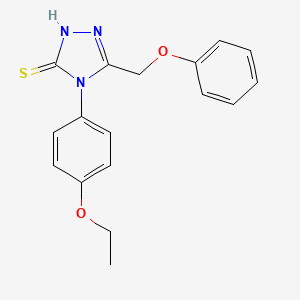

4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Historical Development and Evolution of Triazole Research

The 1,2,4-triazole scaffold, first synthesized in the late 19th century, emerged as a pivotal heterocyclic framework due to its aromatic stability and synthetic versatility. Early work by Emil Fischer and Arthur Einhorn laid the groundwork for triazole chemistry, with the Einhorn–Brunner reaction (1905) enabling the synthesis of substituted triazoles via condensation of hydrazines with carboxylic acid derivatives. The Pellizzari reaction (1911) further expanded access to 1,2,4-triazoles through cyclization of acylhydrazides with nitriles. By the mid-20th century, the discovery of triazole-containing antifungals like fluconazole (1988) and itraconazole (1992) catalyzed industrial interest, positioning 1,2,4-triazoles as privileged structures in medicinal chemistry. Modern advancements in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) have further cemented their role in drug design and materials science.

Fundamental Significance of 1,2,4-Triazoles in Heterocyclic Chemistry

1,2,4-Triazoles exhibit unique electronic and steric properties derived from their planar, aromatic structure, which features three nitrogen atoms at positions 1, 2, and 4. This arrangement enables:

- Diverse coordination modes in organometallic complexes, where triazolate anions act as bridging ligands.

- Tautomerism , with the 1H- and 4H- forms interconverting based on substituent effects and solvent polarity.

- Amphoteric behavior , allowing protonation at N1 (pK~a~ ≈ 2.45) and deprotonation at N4 (pK~a~ ≈ 10.26).

The triazole ring’s electron-deficient nature facilitates nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a cornerstone in synthesizing agrochemicals, polymers, and pharmaceuticals. For example, paclobutrazol, a triazole-based plant growth regulator, owes its bioactivity to selective inhibition of gibberellin biosynthesis.

Position of 4-(4-Ethoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazole-3-Thiol in Contemporary Research

This compound (CAS 893725-13-8) exemplifies the structural diversification of 1,2,4-triazoles to optimize physicochemical and biological properties. Key features include:

- 4-(4-Ethoxyphenyl) substituent : Enhances lipophilicity and π-stacking interactions, critical for membrane penetration in antimicrobial applications.

- 5-(Phenoxymethyl) group : Introduces steric bulk and potential hydrogen-bonding sites, modulating target binding affinity.

- 3-Thiol moiety : Serves as a reactive handle for further derivatization (e.g., disulfide formation) and coordination to metal ions.

Recent studies highlight its utility as a precursor in synthesizing triazole-thione hybrids with reported antitumor and antifungal activities, though specific mechanistic data remain under investigation.

Molecular Architecture and Structural Significance

The molecular structure of 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (C~17~H~17~N~3~O~2~S) features:

| Property | Value |

|---|---|

| Molecular weight | 327.4 g/mol |

| SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3 |

| Hydrogen bond donors | 1 (thiol group) |

| Hydrogen bond acceptors | 5 (triazole N, ether O, thione S) |

Crystallographic analyses of analogous triazole-3-thiols reveal a nearly planar triazole ring (deviation < 0.05 Å) with dihedral angles of 65–80° between the aryl substituents, optimizing conjugation and steric complementarity in protein binding pockets. The ethoxy group adopts a gauche conformation relative to the phenyl ring, minimizing steric clash with the phenoxymethyl chain.

Synthetic Pathway :

- Thiosemicarbazide acylation : React thiosemicarbazide with 4-ethoxybenzoyl chloride to form 1-(4-ethoxyphenyl)-3-thiosemicarbazide.

- Cyclization : Treat with formic acid under reflux to yield 4-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol.

- S-Alkylation : Introduce the phenoxymethyl group via nucleophilic substitution with chloromethyl phenyl ether.

This modular approach allows precise tuning of substituents to explore structure-activity relationships in pharmaceutical lead optimization.

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-2-21-15-10-8-13(9-11-15)20-16(18-19-17(20)23)12-22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFPVJLHZBKWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with phenyl and ethoxy substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

Substitution: The phenyl and ethoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under conditions such as reflux in organic solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Structure

The compound features a triazole ring with thiol functionality, which is crucial for its biological activity. The presence of ethoxy and phenoxymethyl groups enhances its solubility and bioactivity.

Antimicrobial Activity

-

Antibacterial Properties :

- Compounds containing the 1,2,4-triazole moiety have shown promising antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of triazoles have been synthesized and evaluated for their Minimum Inhibitory Concentration (MIC) values, demonstrating effectiveness comparable to traditional antibiotics like ciprofloxacin .

- A study indicated that certain triazole derivatives exhibited MIC values as low as 0.25 µg/mL against MRSA, highlighting their potential as effective antibacterial agents .

-

Antifungal Properties :

- The triazole structure is well-known for its antifungal applications. Compounds like fluconazole and itraconazole are widely used in clinical settings. Research shows that derivatives of 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can enhance antifungal activity through structural modifications .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds derived from 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol have been tested in vitro against various cancer cell lines. These studies revealed that certain derivatives could inhibit cancer cell migration and exhibit selective cytotoxicity towards cancer cells .

Neuroprotective Effects

Research indicates that some triazole compounds may possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

Fungicides and Pesticides

The efficacy of triazoles as fungicides is well-documented. The compound under discussion can be developed into agricultural chemicals to combat fungal pathogens affecting crops. Its ability to inhibit fungal growth makes it a candidate for further development as a fungicide .

Corrosion Inhibitors

Triazole derivatives have been investigated for their ability to act as corrosion inhibitors for metals. Their thiol groups can form protective layers on metal surfaces, preventing oxidation and degradation .

Supramolecular Chemistry

The unique structural features of triazoles allow them to participate in supramolecular assemblies. This property can be exploited in the design of advanced materials with specific functionalities such as drug delivery systems and sensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-3-thiol derivatives vary widely in substituents, influencing their physical, chemical, and biological properties. Key analogues include:

Substituent Impact :

- Electron-donating groups (e.g., -OCH₃, -OC₂H₅) increase solubility and modulate electronic properties for metal coordination .

- Bulky groups (e.g., phenoxymethyl, tert-butylphenoxy) enhance steric hindrance, affecting reaction kinetics and biological target interactions .

- Schiff base derivatives (e.g., benzylideneamino) enable metal complexation, with applications in catalysis and medicinal chemistry .

Physicochemical Properties

Biological Activity

4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 893725-13-8) is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article reviews the available literature on its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant biological activities.

- IUPAC Name : 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Molecular Formula : C₁₇H₁₇N₃O₂S

- Molecular Weight : 327.41 g/mol

- Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. The following findings summarize its efficacy against various cancer cell lines:

Case Studies and Research Findings

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects of various triazole derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound demonstrated significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation compared to control groups .

- Mechanism of Action :

- Selectivity and Efficacy :

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are also noteworthy:

- Cytokine Modulation :

- Immunomodulatory Effects :

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.